SIEBER LINKER

Overview

Description

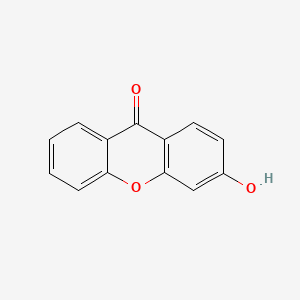

3-Hydroxy-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. This compound is known for its yellow color and has been studied for its various biological activities, including anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-xanthen-9-one can be achieved through several methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods: Industrial production of 3-Hydroxy-xanthen-9-one typically involves large-scale synthesis using optimized versions of the classical methods. The use of catalysts such as ytterbium, palladium, and copper has been explored to improve the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the xanthone scaffold.

Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce new substituents onto the xanthone ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Catalysts such as palladium and copper are also frequently used .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted xanthones .

Scientific Research Applications

3-Hydroxy-xanthen-9-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound is used in the development of dyes and pigments due to its vibrant yellow color.

Mechanism of Action

The mechanism of action of 3-Hydroxy-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit NADPH-catalyzed lipid peroxidation in human umbilical vein endothelial cells . Additionally, it suppresses the expression of intercellular adhesion molecule-1 induced by tumor necrosis factor-alpha . These actions contribute to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

α-Mangostin: Known for its anti-inflammatory and antioxidant properties.

γ-Mangostin: Another xanthone derivative with similar biological activities.

Garcinol: Exhibits anti-tumor and anti-inflammatory effects.

Uniqueness: 3-Hydroxy-xanthen-9-one is unique due to its specific substitution pattern on the xanthone scaffold, which imparts distinct biological activities. Its ability to inhibit specific molecular targets, such as NADPH oxidase, sets it apart from other xanthone derivatives .

Biological Activity

The Sieber linker, a prominent component in solid-phase organic synthesis, has been extensively studied for its biological activity and applications in chemical biology. This article synthesizes the latest research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with the this compound.

Overview of the this compound

The this compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its unique properties that facilitate the attachment and release of peptides. It is characterized by its ability to undergo cleavage under specific conditions, allowing for the efficient synthesis of bioactive compounds.

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds synthesized using the this compound. For instance, research demonstrated that peptides linked through the this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Acinetobacter baumannii. The results indicated that these compounds could serve as potential therapeutic agents against resistant bacterial strains .

2. Host-Pathogen Interactions

The this compound has also been employed in studies examining host-pathogen interactions. By utilizing chemical proteomics, researchers have investigated how bioactive small molecules can modulate bacterial responses to eukaryotic hormones. This research is crucial for understanding bacterial behavior in pathogenic contexts and developing targeted therapies .

3. Bioorthogonal Chemistry

The versatility of the this compound extends to its application in bioorthogonal reactions, which are essential for proteomic target profiling. The incorporation of azide or alkyne functionalities allows for selective labeling and isolation of biomolecules within complex biological systems. This capability enhances our understanding of biomolecular interactions and cellular processes .

Case Study 1: Antimicrobial Peptides

A study focused on synthesizing antimicrobial peptides using the this compound revealed that these peptides not only retained their biological activity but also displayed enhanced efficacy against multidrug-resistant bacteria. The study utilized various modifications to optimize the peptide structure for increased potency .

Case Study 2: Chemical Proteomics

In another investigation, researchers employed a photocrosslinking probe based on the this compound to capture substrates of specific proteases in Staphylococcus aureus. This approach allowed for unprecedented selectivity in identifying protein targets, demonstrating the potential of the this compound in elucidating complex biological pathways .

Data Tables

| Property | This compound | Alternative Linkers |

|---|---|---|

| Cleavage Mechanism | Acidic conditions | Varies (e.g., enzymatic) |

| Antimicrobial Activity | Yes | Limited |

| Bioorthogonal Capability | High | Moderate |

| Application in SPPS | Widely used | Niche |

Research Findings

Recent findings underscore the significance of the this compound in advancing chemical biology:

- Enhanced Selectivity: The use of photocrosslinking methods with the this compound has led to improved selectivity in target identification within complex proteomes .

- Therapeutic Applications: Compounds synthesized with the this compound have shown promise as therapeutic agents against resistant bacterial infections, highlighting their potential clinical relevance .

- Chemical Versatility: The ability to modify the this compound for various applications, including bioorthogonal chemistry, positions it as a valuable tool in modern biochemical research .

Properties

IUPAC Name |

3-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJHDJAODLKGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418770 | |

| Record name | 3-Hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-51-8 | |

| Record name | 3-Hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-Hydroxyxanthen-9-one of interest to researchers in the context presented by the research papers?

A1: 3-Hydroxyxanthen-9-one, a scaffold found in various naturally occurring and synthetic compounds, serves as a valuable building block in organic synthesis. The research papers highlight its use in a novel, multicomponent reaction. Specifically, FeCl3 catalyzes a one-pot synthesis using 3-hydroxyxanthen-9-one, various aldehydes, and 2-aminobenzothiazoles to produce novel 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones. [] This method is significant because it showcases the potential of 3-hydroxyxanthen-9-one in constructing complex molecules with potential biological activities.

Q2: What makes the synthetic method described in the research noteworthy?

A2: The research highlights the novelty of employing 3-hydroxyxanthen-9-ones in a multicomponent reaction for the first time. [] This approach offers several advantages. Firstly, it utilizes readily available and relatively inexpensive starting materials like 3-hydroxyxanthen-9-one. Secondly, the one-pot synthesis, catalyzed by FeCl3 in DMF, simplifies the process and potentially reduces the production of unwanted byproducts. This efficiency and cost-effectiveness make this method attractive for synthesizing a library of compounds for further biological evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.